molecular formula C15H18FN3O B3759558 N-[[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(4-fluorophenyl)-N-methylmethanamine

N-[[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(4-fluorophenyl)-N-methylmethanamine

Cat. No.: B3759558
M. Wt: 275.32 g/mol
InChI Key: KGUVBMSZDNPLTL-UHFFFAOYSA-N
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Description

N-[[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(4-fluorophenyl)-N-methylmethanamine is a complex organic compound characterized by its unique structure, which includes a cyclopropylmethyl group, an oxadiazole ring, and a fluorophenyl group

Properties

IUPAC Name

N-[[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(4-fluorophenyl)-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O/c1-19(9-12-4-6-13(16)7-5-12)10-15-17-14(18-20-15)8-11-2-3-11/h4-7,11H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUVBMSZDNPLTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)F)CC2=NC(=NO2)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(4-fluorophenyl)-N-methylmethanamine typically involves multiple steps, starting with the preparation of the oxadiazole ring This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(4-fluorophenyl)-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Halogenation or nitration reactions can introduce new substituents to the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens (chlorine, bromine) and nitrating agents (nitric acid) under controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(4-fluorophenyl)-N-methylmethanamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(4-fluorophenyl)-N-methylmethanamine exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to alterations in cellular pathways and physiological responses. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(4-fluorophenyl)-N-methylmethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(4-fluorophenyl)-N-methylmethanamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(4-fluorophenyl)-N-methylmethanamine

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